Abecomotide

Description

Properties

CAS No. |

907596-50-3 |

|---|---|

Molecular Formula |

C45H79N13O16 |

Molecular Weight |

1058.2 g/mol |

IUPAC Name |

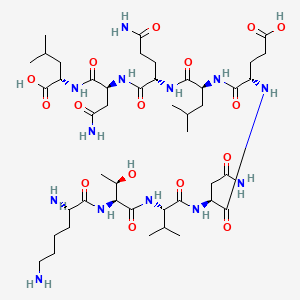

(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C45H79N13O16/c1-20(2)16-27(40(68)51-25(11-13-31(48)60)38(66)54-28(18-32(49)61)42(70)56-30(45(73)74)17-21(3)4)53-39(67)26(12-14-34(63)64)52-41(69)29(19-33(50)62)55-43(71)35(22(5)6)57-44(72)36(23(7)59)58-37(65)24(47)10-8-9-15-46/h20-30,35-36,59H,8-19,46-47H2,1-7H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,68)(H,52,69)(H,53,67)(H,54,66)(H,55,71)(H,56,70)(H,57,72)(H,58,65)(H,63,64)(H,73,74)/t23-,24+,25+,26+,27+,28+,29+,30+,35+,36+/m1/s1 |

InChI Key |

ZWMQPLOHUFKNPF-RQEVSVBXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

KTVNELQNL |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lys-thr-val-asn-glu-leu-gln-asn-leu; Abecomotide; |

Origin of Product |

United States |

Foundational & Exploratory

Abecomotide: Unraveling the Mechanism of Action of a Novel Bioactive Peptide

Despite significant interest in the therapeutic potential of novel bioactive peptides, detailed public information regarding the specific mechanism of action for abecomotide remains elusive. As of late 2025, comprehensive data from preclinical and clinical studies detailing its molecular interactions and signaling pathways are not available in the public domain.

This compound is identified as a bioactive chemical compound.[1] However, beyond this general classification, there is a notable absence of peer-reviewed publications, clinical trial data, or detailed pharmacological profiles that would typically delineate the intricate workings of such a compound. This lack of information prevents a thorough analysis of its pharmacodynamics and pharmacokinetics, which are crucial for understanding its therapeutic effects.

For researchers, scientists, and drug development professionals, the inability to access detailed experimental protocols and quantitative data presents a significant challenge in evaluating the potential of this compound. Without this foundational knowledge, it is impossible to construct a comprehensive understanding of how this compound exerts its effects at a cellular and molecular level.

Further research and the publication of preclinical and clinical study results are imperative to elucidate the mechanism of action of this compound. Such data would be instrumental in identifying its molecular targets, understanding the signaling cascades it modulates, and ultimately determining its therapeutic utility. The scientific community awaits the dissemination of this critical information to fully comprehend the pharmacological profile of this bioactive peptide.

References

Abecomotide (KTVNELQNL): A Technical Overview of its Molecular Structure and Application in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abecomotide is a synthetic peptide with the amino acid sequence Lys-Thr-Val-Asn-Glu-Leu-Gln-Asn-Leu (KTVNELQNL). It is a nonapeptide, meaning it is composed of nine amino acids. This compound has been investigated primarily as a component of multi-peptide cancer vaccines due to its ability to elicit a specific immune response against tumor cells. This technical guide provides a comprehensive overview of the molecular structure of this compound, its role in cancer immunotherapy, and the experimental methodologies associated with its use.

Molecular Structure and Properties

This compound is a linear peptide with the following molecular characteristics:

| Property | Value | Reference |

| Amino Acid Sequence | Lys-Thr-Val-Asn-Glu-Leu-Gln-Asn-Leu | [1][2][3][4][5] |

| One-Letter Code | KTVNELQNL | |

| Molecular Formula | C45H79N13O16 | |

| Molecular Weight | 1058.19 g/mol | |

| Synonyms | IMP3 508-516, KOC1-508 |

This compound is derived from the Insulin-like Growth Factor-II mRNA-binding protein 3 (IMP3), also known as KOC1 (IGF2BP3). Specifically, it represents the amino acid sequence from position 508 to 516 of the IMP3 protein. This protein is overexpressed in various cancers, making it a suitable target for cancer immunotherapy.

Mechanism of Action in Cancer Immunotherapy

This compound functions as a tumor-associated antigen (TAA) epitope. Its primary mechanism of action is to stimulate the host's immune system to recognize and eliminate cancer cells that express the IMP3 protein. This is achieved by inducing a specific cytotoxic T-lymphocyte (CTL) response.

The proposed signaling pathway and mechanism of action for an this compound-containing cancer vaccine is as follows:

Clinical and Preclinical Data

This compound has been evaluated in several phase I and II clinical trials as a component of multi-peptide vaccines for various cancers. These trials have primarily focused on patients with specific HLA (Human Leukocyte Antigen) types, most commonly HLA-A*24:02, as this MHC class I allele is capable of presenting the this compound peptide to T-cells.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials involving this compound (KTVNELQNL) as part of a multi-peptide vaccine.

Table 1: Dosage and Administration in Clinical Trials

| Cancer Type | Phase | Peptide Dose (per peptide) | Adjuvant | Route of Administration | Frequency | Reference |

| Head and Neck Squamous Cell Carcinoma | II | Not Specified | Incomplete Freund's Adjuvant (IFA) | Subcutaneous | Weekly for 8 weeks, then bi-weekly | |

| Advanced Solid Tumors | I | 1 mg or 3 mg | Incomplete Freund's Adjuvant (IFA) | Subcutaneous | Weekly | |

| Metastatic Colorectal Cancer | I | 0.5 mg, 1.0 mg, or 3.0 mg | Incomplete Freund's Adjuvant (IFA) | Subcutaneous | Weekly for 4 weeks per course | |

| Advanced Esophageal Cancer | I | 1 mg or 3 mg | Incomplete Freund's Adjuvant (IFA) | Subcutaneous | Weekly for 8 weeks | |

| Advanced Biliary Tract Cancer | I | 0.5 mg, 1 mg, or 2 mg | Incomplete Freund's Adjuvant (IFA) | Subcutaneous | Weekly until 8th vaccination, then once or twice a week |

Table 2: Clinical Responses in Patients Receiving this compound-Containing Vaccines

| Cancer Type | Number of Patients | Complete Response (CR) | Stable Disease (SD) | Disease Control Rate (CR+SD) | Median Overall Survival (MST) | Reference |

| Head and Neck Squamous Cell Carcinoma | 37 | 1 | 9 | 27.0% | 4.9 months | |

| Metastatic Colorectal Cancer | Not Specified | 1 | 6 | Not Specified | 13.5 months | |

| Advanced Esophageal Cancer | 10 | 0 | 4 | 40% | 5.7 months |

Table 3: Immunological Responses to this compound (IMP3-508)

| Cancer Type | Number of Patients Assessed | Patients with IMP3-specific CTL Response (%) | Assay Method | Reference |

| Head and Neck Squamous Cell Carcinoma | 14 | 42.9% | ELISPOT | |

| Advanced Esophageal Cancer | 10 | 50% | ELISPOT |

Experimental Protocols

The following sections detail the general experimental methodologies employed in the research and clinical development of this compound.

Peptide Synthesis and Purification

This compound (KTVNELQNL) is a synthetic peptide produced using standard solid-phase peptide synthesis (SPPS).

Protocol for Solid-Phase Peptide Synthesis (General)

-

Resin Preparation: A suitable solid support resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the first amino acid on the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed to remove scavengers and byproducts.

-

Lyophilization: The purified peptide is lyophilized to obtain a dry powder.

Purification

The purity of the synthesized this compound peptide is assessed and enhanced using High-Performance Liquid Chromatography (HPLC).

-

Analytical HPLC: A small sample of the crude peptide is analyzed by reverse-phase HPLC (RP-HPLC) to determine its purity.

-

Preparative HPLC: The bulk of the crude peptide is purified on a preparative RP-HPLC column using a gradient of acetonitrile in water with 0.1% TFA.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to identify those containing the pure peptide.

-

Lyophilization: The pure fractions are pooled and lyophilized.

Quality Control

The identity and purity of the final peptide product are confirmed by mass spectrometry and analytical HPLC. The purity is typically required to be >97% for clinical use. Endotoxin levels and bioburden are also tested to ensure the product is safe for human administration.

Vaccine Formulation and Administration

For clinical use, the lyophilized this compound peptide is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then emulsified with an adjuvant.

Protocol for Vaccine Formulation (Example)

-

This compound peptide is dissolved in DMSO to a stock concentration (e.g., 20 mg/mL).

-

The peptide solution is diluted with sterile saline.

-

The diluted peptide solution is mixed with an equal volume of Incomplete Freund's Adjuvant (IFA) (Montanide ISA-51VG).

-

The mixture is emulsified to create a stable water-in-oil emulsion.

-

The final vaccine formulation is administered subcutaneously.

Immunological Monitoring: ELISPOT Assay

The enzyme-linked immunosorbent spot (ELISPOT) assay is a common method used to quantify the frequency of peptide-specific, interferon-gamma (IFN-γ)-secreting T-cells in the peripheral blood of vaccinated patients.

Protocol for IFN-γ ELISPOT Assay (General)

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.

-

In Vitro Sensitization: PBMCs are cultured in the presence of the this compound peptide and interleukin-2 (IL-2) for a period (e.g., 2 weeks) to expand the population of peptide-specific T-cells.

-

ELISPOT Plate Coating: An ELISPOT plate is coated with an anti-IFN-γ capture antibody.

-

Cell Plating and Stimulation: The in vitro-sensitized PBMCs are plated in the coated wells along with stimulator cells (e.g., TISI cells) pulsed with the this compound peptide. Control wells contain cells stimulated with an irrelevant peptide or no peptide.

-

Incubation: The plate is incubated to allow for IFN-γ secretion by activated T-cells.

-

Detection: The plate is washed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, which results in the formation of colored spots at the sites of IFN-γ secretion.

-

Spot Counting: The spots are counted using an automated ELISPOT reader. The number of peptide-specific spots is calculated by subtracting the number of spots in the control wells.

Experimental Workflow Diagram

Conclusion

This compound (KTVNELQNL) is a well-characterized peptide epitope derived from the tumor-associated antigen IMP3. Its molecular structure and properties make it suitable for use in cancer immunotherapy. Clinical studies have demonstrated that this compound, as part of a multi-peptide vaccine, is safe and can induce specific cytotoxic T-lymphocyte responses in cancer patients, which in some cases correlates with improved clinical outcomes. The experimental protocols for its synthesis, purification, and immunological monitoring are well-established. Further research is warranted to optimize its therapeutic efficacy, potentially in combination with other immunomodulatory agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Predictive Biomarkers for the Outcome of Vaccination of Five Therapeutic Epitope Peptides for Colorectal Cancer | Anticancer Research [ar.iiarjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. hijikata-clinic-miyata.jp [hijikata-clinic-miyata.jp]

- 5. portlandpress.com [portlandpress.com]

Abecomotide: Unveiling a Peptide with Limited Public Data

While the name "Abecomotide" exists within pharmaceutical nomenclature, a comprehensive, publicly accessible body of scientific literature detailing its discovery, synthesis, and mechanism of action remains elusive. This report summarizes the currently available information and highlights the significant gaps in public knowledge regarding this peptide.

This compound is identified as a peptide derived from the human insulin-like growth factor 2 mRNA-binding protein 3 (IMP-3), also known as hKOC. Specifically, it corresponds to the 508-513 peptide fragment of the KH4 domain.[1][2] The amino acid sequence of this compound is L-lysyl-L-threonyl-L-valyl-L-asparaginyl-L-α-glutamyl-L-leucyl-L-glutaminyl-L-asparaginyl-L-leucine.[1] It is classified as an immunological agent intended for active immunization against cancer (antineoplastic).[1]

The World Health Organization's International Nonproprietary Names (INN) program documents the name "this compound".[3] Notably, a 2013 report from the French independent drug bulletin Prescrire raised a potential safety concern regarding the name's similarity to the inhaled steroid "Bécotide" (beclometasone), highlighting a possible risk of confusion.

Furthermore, critical technical information required by researchers and drug development professionals is absent from public records. This includes:

-

Synthesis Pathway: No detailed chemical synthesis methodologies, including precursor molecules, reagents, reaction conditions, and purification protocols, have been published.

-

Experimental Protocols: The specific experimental designs and analytical methods used to characterize this compound and assess its biological activity are not described in accessible literature.

-

Quantitative Data: There is a lack of publicly available quantitative data regarding the peptide's efficacy, potency (e.g., IC50, EC50), binding affinities, pharmacokinetic properties, or toxicity profiles.

-

Mechanism of Action & Signaling Pathways: While classified as an immunological agent, the precise molecular mechanism of action and the specific signaling pathways modulated by this compound have not been elucidated in public scientific records.

Due to this absence of foundational scientific data, it is not possible to construct the requested in-depth technical guide, including structured data tables and diagrams of experimental workflows or signaling pathways. The core scientific story of this compound—from its initial discovery to its potential therapeutic application—remains largely undocumented in publicly accessible resources.

References

In Vitro Characterization of Abecomotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abecomotide is a novel synthetic peptide therapeutic currently under investigation for the treatment of solid tumors expressing Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5). This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, binding kinetics, and cellular effects. The data presented herein supports the continued development of this compound as a promising targeted anti-cancer agent.

Introduction

Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) is a glycoprotein that is overexpressed in a variety of solid tumors, including colorectal, lung, and breast cancers, while having limited expression in healthy tissues.[1][2] Its association with tumor progression and metastasis makes it an attractive target for cancer therapy.[3][4] this compound is a novel peptide designed to selectively bind to CEACAM5 and induce apoptosis in cancer cells through the activation of the p53 signaling pathway. The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress.[5] This technical guide summarizes the key in vitro studies performed to characterize the pharmacological properties of this compound.

Mechanism of Action

This compound is hypothesized to exert its anti-tumor effect through a dual mechanism. Firstly, it binds with high affinity to the extracellular domain of CEACAM5 on the surface of cancer cells. This binding event is believed to trigger a conformational change in the CEACAM5 protein, initiating an intracellular signaling cascade. Subsequently, this signal transduction pathway leads to the activation of the tumor suppressor p53. Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins, ultimately leading to programmed cell death of the cancer cell.

Figure 1: Proposed Mechanism of Action of this compound.

Quantitative Data Summary

The in vitro properties of this compound were assessed through a series of binding and cell-based assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity and Kinetics of this compound for CEACAM5

| Parameter | Value | Method |

| Association Rate (ka) | 2.5 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |

| Dissociation Rate (kd) | 1.8 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) |

| Equilibrium Dissociation Constant (KD) | 0.72 nM | Surface Plasmon Resonance (SPR) |

Table 2: Cellular Activity of this compound in CEACAM5-Positive Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay |

| HT-29 | Colorectal | 15.2 | Cell Viability (MTT) |

| A549 | Lung | 28.7 | Cell Viability (MTT) |

| MCF-7 | Breast | 45.1 | Cell Viability (MTT) |

Table 3: Apoptosis Induction by this compound

| Cell Line | Treatment | % Apoptotic Cells | Assay |

| HT-29 | Vehicle Control | 5.2 | Annexin V/PI Staining |

| HT-29 | This compound (50 nM) | 68.4 | Annexin V/PI Staining |

| A549 | Vehicle Control | 3.8 | Annexin V/PI Staining |

| A549 | This compound (50 nM) | 55.9 | Annexin V/PI Staining |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

The binding kinetics of this compound to recombinant human CEACAM5 were determined using a Biacore T200 system.

-

Immobilization: Recombinant human CEACAM5 was immobilized on a CM5 sensor chip via standard amine coupling chemistry.

-

Analyte: this compound was serially diluted in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to concentrations ranging from 0.1 nM to 100 nM.

-

Assay: The binding analysis was performed using a multi-cycle kinetics format. Each cycle consisted of a 180-second association phase and a 600-second dissociation phase.

-

Data Analysis: The sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Figure 2: Workflow for SPR-based Binding Kinetics Analysis.

Cell Viability (MTT) Assay

The cytotoxic effect of this compound on CEACAM5-positive cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HT-29, A549, and MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with increasing concentrations of this compound (0.1 nM to 1 µM) for 72 hours.

-

MTT Addition: MTT reagent was added to each well and incubated for 4 hours.

-

Solubilization: The formazan crystals were solubilized with DMSO.

-

Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression analysis.

Annexin V/PI Apoptosis Assay

The induction of apoptosis by this compound was quantified using a flow cytometry-based Annexin V/Propidium Iodide (PI) staining assay.

-

Cell Treatment: HT-29 and A549 cells were treated with 50 nM this compound or vehicle control for 48 hours.

-

Staining: Cells were harvested and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed on a BD FACSCanto II flow cytometer.

-

Data Analysis: The percentage of apoptotic cells (Annexin V positive) was determined using FlowJo software.

Figure 3: Experimental Workflow for Apoptosis Assay.

Downstream Signaling Pathway Analysis

To confirm the proposed mechanism of action, the effect of this compound on the p53 signaling pathway was investigated.

Western Blot Analysis

Western blot analysis was performed to assess the protein levels of key components of the p53 pathway in HT-29 cells following treatment with this compound.

-

Cell Lysis: HT-29 cells were treated with 50 nM this compound for 24 hours and then lysed.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was probed with primary antibodies against p53, p21, and BAX, followed by HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

The results demonstrated a significant increase in the expression of p53 and its downstream targets, the cell cycle inhibitor p21 and the pro-apoptotic protein BAX, in this compound-treated cells compared to control cells.

References

- 1. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. CEACAM5 stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]

Abecomotide: An Analysis of Available Scientific Information

Despite a comprehensive search of publicly available scientific and medical databases, there is a significant lack of information regarding the pharmacokinetics and pharmacodynamics of the peptide Abecomotide. This peptide, identified by the Chemical Abstracts Service (CAS) number 907596-50-3 and the amino acid sequence KTVNELQNL, does not appear in peer-reviewed literature, clinical trial registries, or drug development pipelines under this name.

Searches for "this compound" and its associated identifiers have failed to yield any specific data related to its absorption, distribution, metabolism, and excretion (ADME), or its mechanism of action and effects on the body. Standard pharmacological and biomedical research databases contain no studies, either preclinical or clinical, that would provide the necessary quantitative data for a technical guide or whitepaper.

The absence of information extends to its potential therapeutic area, signaling pathways it might modulate, or any experimental protocols associated with its investigation. Without any foundational data, it is not possible to construct the requested tables, diagrams, or detailed methodologies.

It is possible that this compound is an early-stage research compound that has not yet been the subject of published studies. Alternatively, it may be known under a different, undisclosed name or code. Until such information becomes publicly available, a detailed technical guide on its pharmacokinetic and pharmacodynamic properties cannot be generated.

Abecomotide: Uncharted Territory in Therapeutic Peptide Research

Despite interest in the therapeutic potential of novel peptides, early-stage research on Abecomotide, a bioactive peptide with the sequence Lys-Thr-Val-Asn-Glu-Leu-Gln-Asn-Leu, remains conspicuously absent from the public scientific domain. A comprehensive review of available literature and data reveals a significant knowledge gap, precluding the development of an in-depth technical guide on its therapeutic applications.

Currently, information on this compound is primarily limited to its identification as a bioactive chemical.[1] One supplier of research chemicals notes that this compound is considered an "immunological agent for active immunization," however, this claim is not substantiated by any publicly accessible preclinical or clinical research data. The mechanism of action, signaling pathways, and specific therapeutic targets of this compound are yet to be elucidated in any peer-reviewed scientific publications.

Efforts to retrieve experimental data, including quantitative metrics from in vitro or in vivo studies, have been unsuccessful. Consequently, the creation of structured data tables for comparative analysis, a cornerstone of a technical whitepaper, is not feasible at this time. Similarly, the absence of published studies means there are no established experimental protocols to detail.

Without a known mechanism of action or involvement in specific biological processes, the generation of signaling pathway diagrams, as requested for a technical guide, is impossible. The logical relationships and experimental workflows that would form the basis of such visualizations are entirely unavailable.

References

Abecomotide (P140) in Systemic Lupus Erythematosus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abecomotide, also known as P140 or Lupuzor™, is a first-in-class immunomodulatory peptide under investigation for the treatment of Systemic Lupus Erythematosus (SLE). It is a 21-mer synthetic phosphopeptide derived from the spliceosomal U1-70K small nuclear ribonucleoprotein (snRNP).[1] Unlike broad immunosuppressants, this compound offers a targeted approach by modulating a specific cellular pathway implicated in the pathogenesis of SLE, aiming to restore immune homeostasis without inducing general immunosuppression.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound's primary mechanism of action involves the modulation of chaperone-mediated autophagy (CMA).[4] It specifically binds to the heat shock cognate 71 kDa protein (HSC70 or HSPA8), a key chaperone protein involved in the CMA pathway.[5] In SLE, CMA is hyperactivated in B lymphocytes, leading to an overexpression of Major Histocompatibility Complex Class II (MHCII) molecules on the surface of antigen-presenting cells (APCs), which are predominantly B cells in lupus. This overexpression facilitates the presentation of self-antigens to autoreactive T cells, a critical step in the autoimmune response.

By binding to HSPA8, this compound interferes with this hyperactivated CMA, leading to a reduction in the expression of MHCII molecules on APCs. This, in turn, diminishes the presentation of autoantigens to CD4+ T cells, resulting in decreased T cell and B cell activation and a subsequent reduction in the production of pathogenic autoantibodies. This targeted action leads to the clearance of hyper-activated autoreactive T and B cells, thereby restoring normal immune homeostasis.

Signaling Pathway

The signaling pathway of this compound's action is initiated by its binding to cell-surface HSPA8/HSC70. This interaction disrupts the normal function of HSPA8 in the CMA process, ultimately leading to a dampening of the autoimmune response.

Preclinical Data in MRL/lpr Mouse Model

The MRL/lpr mouse is a well-established animal model that spontaneously develops a lupus-like disease, making it a relevant model for preclinical evaluation of potential SLE therapies. Studies in MRL/lpr mice have demonstrated the therapeutic potential of this compound.

Experimental Protocol: MRL/lpr Mouse Studies

A representative experimental protocol for evaluating this compound in the MRL/lpr mouse model is as follows:

-

Animal Model: Female MRL/lpr mice are used, as they develop spontaneous lupus-like symptoms, including lymphadenopathy, splenomegaly, anti-dsDNA antibodies, and glomerulonephritis.

-

Treatment Administration: Treatment with this compound or a placebo (saline) is typically initiated around 10-11 weeks of age. Administration is often via intravenous or subcutaneous injection at specified doses and intervals.

-

Monitoring and Endpoints:

-

Proteinuria: Urine protein levels are monitored weekly as an indicator of kidney damage.

-

Anti-dsDNA Antibodies: Serum levels of anti-double-stranded DNA (dsDNA) antibodies are measured at baseline and at the end of the study.

-

Survival Rate: The overall survival of the mice is monitored throughout the study.

-

Histopathology: At the end of the study, kidneys are collected for histological analysis to assess the extent of glomerulonephritis and immune complex deposition.

-

Cellular Analysis: Spleens and lymph nodes are collected for flow cytometry analysis to quantify different lymphocyte populations, including T cells and B cells.

-

Experimental Workflow

Summary of Preclinical Findings

| Parameter | Observation in this compound-Treated MRL/lpr Mice | Reference |

| Survival Rate | Significantly enhanced survival (80%) compared to placebo-treated animals (10%). | |

| Proteinuria | Significant reduction in proteinuria, indicating preservation of kidney function. | |

| Anti-dsDNA Antibodies | Attenuated levels of anti-dsDNA antibodies in the serum. | |

| Kidney Histology | Preservation of tissue integrity and a remarkable reduction in immune complex deposition. | |

| Dermatitis and Vasculitis | Diminished extent of dermatitis and vasculitis with fewer perivascular inflammatory infiltrates. |

Clinical Trial Data

This compound has been evaluated in several clinical trials for the treatment of SLE. The results from Phase IIa and Phase IIb studies have demonstrated its potential efficacy and a favorable safety profile.

Phase IIa Open-Label Study

An open-label, dose-escalation Phase IIa study was conducted to assess the safety, tolerability, and efficacy of this compound in patients with moderately active SLE.

| Parameter | Dosage Group 1 (3 x 200 µg) | Dosage Group 2 (3 x 1000 µg) | Reference |

| Number of Patients | 10 | 10 | |

| Reduction in IgG anti-dsDNA Ab (≥20%) | 7 out of 10 patients | 1 out of 10 patients | |

| Physician's Global Assessment | Significant decrease in scores | Not specified | |

| SLE Disease Activity Index (SLEDAI) | Significant decrease in scores | Not specified | |

| Adverse Effects | Well tolerated | Some local irritation at the injection site |

Phase IIb Randomized, Double-Blind, Placebo-Controlled Trial

A Phase IIb trial further evaluated the efficacy and safety of this compound in a larger cohort of SLE patients. The primary endpoint was the SLE Responder Index (SRI) response at week 12.

| Parameter | This compound 200 µg + Standard of Care (Group 1) | This compound (Dose 2) + Standard of Care (Group 2) | Placebo + Standard of Care (Group 3) | Reference |

| Number of Patients (ITT Population) | 49 | 51 | 47 | |

| SRI Response at Week 12 (ITT) | 53.1% (p=0.048 vs placebo) | 45.1% | 36.2% | |

| SRI Response at Week 12 (Target Population) | 61.9% (p=0.016 vs placebo) | 48.0% | 38.6% | |

| SLEDAI Response at Week 12 (Interim Analysis) | 67.6% (p<0.025 vs placebo) | 51.3% | 41.5% | |

| SLEDAI Response at Week 24 (Interim Analysis) | 84.2% (p<0.025 vs placebo) | 66.7% | 45.8% |

Conclusion

This compound represents a promising targeted therapy for Systemic Lupus Erythematosus. Its unique mechanism of action, centered on the modulation of chaperone-mediated autophagy, offers a novel approach to restoring immune tolerance. Preclinical studies in the MRL/lpr mouse model have demonstrated significant improvements in disease parameters, and Phase II clinical trials have shown encouraging efficacy and a good safety profile. Further investigation in ongoing and future clinical trials will be crucial in fully elucidating the therapeutic potential of this compound in the management of SLE.

References

- 1. HSPA8/HSC70 in Immune Disorders: A Molecular Rheostat that Adjusts Chaperone-Mediated Autophagy Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Spliceosomal Phosphopeptide P140 Controls the Lupus Disease by Interacting with the HSC70 Protein and via a Mechanism Mediated by γδ T Cells | PLOS One [journals.plos.org]

- 4. longdom.org [longdom.org]

- 5. Frontiers | P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice [frontiersin.org]

Abecomotide: Unraveling the Cellular Journey of an Immunological Peptide

An In-depth Technical Guide on Cellular Uptake and Distribution

Audience: Researchers, scientists, and drug development professionals.

Abstract: Abecomotide, a synthetic peptide with the sequence Lys-Thr-Val-Asn-Glu-Leu-Gln-Asn-Leu, has been identified as a biologically active agent with potential applications in immunology, particularly in the context of active immunization. This technical guide synthesizes the currently available information regarding the cellular uptake and intracellular distribution of this compound. However, it is critical to note that detailed, publicly available research on the specific mechanisms governing this compound's cellular interactions is presently limited. This document, therefore, serves as a foundational overview based on established principles of peptide biology and immunology, while highlighting the significant knowledge gaps that future research must address.

Introduction to this compound

This compound is a peptide with the chemical formula C45H79N13O16 and a molecular weight of 1058.19 g/mol [1]. Its primary described function is as an immunological agent intended for active immunization[2][3]. As a peptide-based therapeutic, understanding its interaction with and entry into target cells is paramount to elucidating its mechanism of action and optimizing its therapeutic potential. The cellular uptake, subsequent intracellular trafficking, and ultimate localization of this compound are key determinants of its biological activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly its molecular weight and amino acid composition, are expected to influence its solubility, stability, and mode of interaction with the cell membrane.

| Property | Value | Reference |

| CAS Number | 907596-50-3 | [4] |

| Molecular Formula | C45H79N13O16 | [1] |

| Molecular Weight | 1058.19 g/mol | |

| Amino Acid Sequence | Lys-Thr-Val-Asn-Glu-Leu-Gln-Asn-Leu |

Cellular Uptake Mechanisms of Peptides: A Framework for this compound

While specific studies on this compound's cellular uptake are not currently in the public domain, the entry of peptides into cells is generally understood to occur via several mechanisms. The most probable pathways for a peptide of this compound's size and composition are endocytosis-dependent routes.

Experimental Protocol: General Method for Assessing Peptide Cellular Uptake

A standard approach to quantifying the cellular uptake of a peptide like this compound would involve the following steps:

-

Peptide Labeling: Covalently attach a fluorescent probe (e.g., fluorescein isothiocyanate - FITC) or a radioactive isotope to this compound.

-

Cell Culture: Plate target cells (e.g., immune cells such as dendritic cells or macrophages) in a multi-well plate and culture to a desired confluency.

-

Incubation: Treat the cells with varying concentrations of labeled this compound for different time periods.

-

Washing: Remove the incubation medium and wash the cells extensively with cold phosphate-buffered saline (PBS) to remove non-internalized peptide.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification:

-

For fluorescently labeled peptide, measure the fluorescence intensity of the cell lysate using a fluorometer.

-

For radiolabeled peptide, measure the radioactivity of the lysate using a scintillation counter.

-

-

Data Analysis: Normalize the signal to the total protein content of the lysate and express the uptake as a function of concentration and time.

To elucidate the specific endocytic pathway, this general protocol can be augmented with the use of pharmacological inhibitors that target different uptake mechanisms (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-mediated endocytosis).

Caption: Hypothesized endocytic pathways for this compound cellular uptake.

Intracellular Distribution and Signaling

Following uptake, the intracellular fate of this compound is a critical determinant of its immunological activity. The peptide may be trafficked through the endo-lysosomal pathway, leading to its degradation, or it may escape into the cytosol to interact with intracellular targets.

Experimental Protocol: Assessing Intracellular Localization

Confocal microscopy is a powerful technique to visualize the subcellular distribution of this compound.

-

Cell Culture: Grow adherent cells on glass coverslips.

-

Incubation: Treat cells with fluorescently labeled this compound.

-

Organelle Staining: Co-stain the cells with fluorescent markers for specific organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Imaging: Acquire z-stack images using a confocal microscope.

-

Colocalization Analysis: Analyze the images to determine the degree of overlap between the this compound signal and the signals from the organelle markers.

Given its role as an immunological agent for active immunization, a plausible mechanism of action involves its processing and presentation by antigen-presenting cells (APCs).

Caption: Hypothetical pathway of this compound processing in an antigen-presenting cell.

Conclusion and Future Directions

The current understanding of the cellular uptake and distribution of this compound is in its infancy. While its identity as an immunological peptide provides a framework for hypothesizing its cellular interactions, detailed experimental data is conspicuously absent from the public domain. Future research should prioritize:

-

Quantitative Uptake Studies: Determining the kinetics and efficiency of this compound internalization in relevant immune cell types.

-

Mechanism Elucidation: Identifying the specific endocytic pathways involved in its uptake.

-

Intracellular Trafficking and Fate: Mapping the subcellular localization of this compound and determining its stability within the cell.

-

Target Identification: Uncovering the intracellular binding partners and signaling pathways modulated by this compound.

Addressing these fundamental questions will be crucial for the rational development of this compound as a therapeutic agent. The experimental protocols and hypothetical pathways outlined in this guide provide a roadmap for these future investigations.

References

Abecomotide's Interaction with IGF2BP3: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abecomotide is a peptide-based therapeutic candidate that has garnered interest within the scientific community. This technical guide provides an in-depth exploration of its binding characteristics, with a focus on its putative molecular target, the Insulin-like Growth Factor 2 mRNA-binding protein 3 (IGF2BP3). While specific quantitative binding data for the this compound-IGF2BP3 interaction is not currently available in the public domain, this document outlines the established role of IGF2BP3 in cellular signaling, details the standard experimental protocols for characterizing binding affinity and kinetics, and presents the conceptual framework for understanding this critical molecular interaction.

IGF2BP3 is an RNA-binding protein that plays a significant role in embryonic development and is re-expressed in various cancers, where it is often associated with poor prognosis.[1][2] It functions by binding to specific mRNA transcripts, thereby regulating their stability, translation, and localization.[1][3] A primary mechanism of IGF2BP3 is the stabilization of oncogenic mRNAs, such as c-Myc and CDK6, leading to their increased expression and the promotion of cancer cell proliferation and survival.[1]

Binding Affinity and Kinetics: Quantitative Data Summary

The precise quantitative measurement of binding affinity and kinetics is fundamental to understanding the therapeutic potential of a molecule like this compound. These parameters dictate the concentration at which the drug will be effective and the duration of its action. The following tables are structured to present the key binding parameters that would be determined through rigorous experimental investigation.

Table 1: this compound Binding Affinity for Human IGF2BP3

| Parameter | Value | Method | Conditions |

| Dissociation Constant (Kd) | Data not available in public domain | e.g., SPR, BLI, ITC | e.g., Buffer composition, pH, Temperature |

| Inhibition Constant (Ki) | Data not available in public domain | e.g., Competitive Binding Assay | e.g., Buffer composition, pH, Temperature |

Table 2: this compound Binding Kinetics for Human IGF2BP3

| Parameter | Value | Method | Conditions |

| Association Rate Constant (kon or ka) | Data not available in public domain | e.g., SPR, BLI | e.g., Buffer composition, pH, Temperature |

| Dissociation Rate Constant (koff or kd) | Data not available in public domain | e.g., SPR, BLI | e.g., Buffer composition, pH, Temperature |

| Residence Time (1/koff) | Data not available in public domain | Calculated from koff | N/A |

Experimental Protocols for Binding Analysis

The determination of binding affinity and kinetics relies on a suite of biophysical techniques. The choice of method depends on the specific characteristics of the interacting molecules and the information required. Below are detailed methodologies for the key experiments that would be employed to characterize the interaction between this compound and IGF2BP3.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that measures real-time biomolecular interactions.

Methodology:

-

Immobilization: Recombinant human IGF2BP3 protein is covalently immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

-

Association Phase: The binding of this compound to the immobilized IGF2BP3 is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

-

Dissociation Phase: The running buffer is flowed over the sensor chip to monitor the dissociation of the this compound-IGF2BP3 complex, observed as a decrease in the SPR signal.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures changes in the interference pattern of light reflected from a biosensor tip to monitor biomolecular interactions.

Methodology:

-

Immobilization: Recombinant human IGF2BP3 is immobilized onto a biosensor tip (e.g., an amine-reactive or streptavidin-coated biosensor if the protein is biotinylated).

-

Baseline: The biosensor tip is dipped into the running buffer to establish a stable baseline.

-

Association: The biosensor tip is moved into wells containing various concentrations of this compound, and the binding is measured as a wavelength shift.

-

Dissociation: The biosensor tip is then moved back into the running buffer to monitor the dissociation of the complex.

-

Data Analysis: The resulting binding curves are analyzed using appropriate software to determine kon, koff, and Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: A solution of recombinant human IGF2BP3 is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.

-

Titration: A series of small injections of the this compound solution are made into the IGF2BP3 solution.

-

Heat Measurement: The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to IGF2BP3. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving IGF2BP3 and the general workflows for the binding assays described.

Caption: IGF2BP3 signaling pathway and potential point of intervention for this compound.

References

Methodological & Application

Application Notes and Protocols for Abecomotide in a Competitive Binding ELISA Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abecomotide is an investigational small molecule inhibitor targeting the integrin αvβ6. Integrin αvβ6 plays a crucial role in tissue fibrosis and tumor progression primarily through its function as a key activator of transforming growth factor-beta (TGF-β)[1]. By selectively binding to integrin αvβ6, this compound is designed to allosterically block the binding of its natural ligands, thereby preventing the conformational changes required for TGF-β activation. This targeted inhibition of the αvβ6-mediated TGF-β signaling pathway makes this compound a promising candidate for therapeutic intervention in fibrotic diseases and various cancers.

This document provides a detailed protocol for a competitive binding enzyme-linked immunosorbent assay (ELISA) to determine the half-maximal inhibitory concentration (IC50) of this compound for the human αvβ6 integrin.

Mechanism of Action: Inhibition of TGF-β Activation

This compound is a selective antagonist of the integrin αvβ6. This integrin is expressed on epithelial cells and becomes upregulated during tissue injury and in certain tumors. A primary function of αvβ6 is to bind to the latency-associated peptide (LAP) of the latent TGF-β complex, leading to the release and activation of mature TGF-β. Activated TGF-β then signals through its receptors (TGFβRI and TGFβRII) to activate the SMAD signaling cascade, culminating in the transcription of genes involved in fibrosis and cell proliferation. This compound's inhibition of αvβ6 is intended to locally and selectively block this activation of TGF-β signaling[1].

Quantitative Data: Comparative IC50 Values of αvβ6 Integrin Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known αvβ6 integrin inhibitors, providing a benchmark for evaluating the potency of new chemical entities like this compound.

| Compound | IC50 (nM) for αvβ6 | Assay Type | Reference |

| GSK 3008348 | 1.50 | Not Specified | [2] |

| MORF-627 | 9.2 | Human Serum Ligand Binding | [2] |

| A20FMDV2 | 3 | Not Specified | [2] |

| MK-0429 | 2.9 | AlphaLISA | |

| Compound 1 | 12 | Competitive ELISA |

Experimental Protocol: Competitive Binding ELISA for this compound

This protocol details the methodology for determining the IC50 value of this compound for integrin αvβ6. The assay measures the ability of this compound to compete with a biotinylated natural ligand for binding to immobilized recombinant human integrin αvβ6.

Materials and Reagents

-

Recombinant human integrin αvβ6 protein

-

Biotinylated latency-associated peptide (LAP) of TGF-β1

-

This compound (or other test inhibitors)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H2SO4)

-

96-well high-binding ELISA plates

-

Phosphate-Buffered Saline (PBS)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer (PBS with 1% BSA)

-

Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)

-

Plate reader capable of measuring absorbance at 450 nm

Experimental Workflow

Step-by-Step Procedure

-

Plate Coating:

-

Dilute recombinant human integrin αvβ6 to a final concentration of 1-5 µg/mL in PBS.

-

Add 100 µL of the diluted integrin solution to each well of a 96-well high-binding ELISA plate.

-

Incubate the plate overnight at 4°C.

-

-

Washing and Blocking:

-

The next day, discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Inhibitor and Ligand Incubation:

-

Wash the plate three times with 200 µL of Wash Buffer per well.

-

Prepare serial dilutions of this compound in Assay Buffer. A typical starting concentration might be 10 µM with 1:3 or 1:5 serial dilutions.

-

Add 50 µL of the diluted this compound solutions to the appropriate wells. Include wells with Assay Buffer only for "no inhibitor" controls.

-

Prepare the biotinylated LAP ligand at a concentration that gives approximately 80% of the maximum signal (this concentration should be predetermined by a separate titration experiment, typically in the low nM range).

-

Add 50 µL of the diluted biotinylated LAP to all wells.

-

Incubate the plate for 1-2 hours at room temperature with gentle shaking.

-

-

Detection:

-

Wash the plate five times with 200 µL of Wash Buffer per well.

-

Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted Streptavidin-HRP to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Signal Development and Measurement:

-

Wash the plate five times with 200 µL of Wash Buffer per well.

-

Add 100 µL of TMB substrate to each well.

-

Incubate at room temperature in the dark until sufficient color develops (typically 10-30 minutes).

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis

-

Subtract the average absorbance of the blank wells (no integrin) from all other absorbance readings.

-

The "no inhibitor" control wells represent 0% inhibition.

-

The "no ligand" or "high concentration of a known potent inhibitor" wells can represent 100% inhibition.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_Sample - Absorbance_100%Inhibition) / (Absorbance_0%Inhibition - Absorbance_100%Inhibition))

-

Plot the percentage of inhibition versus the log of the this compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of ligand binding.

Conclusion

This competitive binding ELISA protocol provides a robust and reproducible method for determining the in vitro potency of this compound as an inhibitor of the integrin αvβ6. The resulting IC50 value is a critical parameter for the characterization and further development of this compound as a potential therapeutic agent. Similar assay principles can be applied to assess the selectivity of this compound by testing its activity against other RGD-binding integrins such as αvβ3, αvβ5, and α5β1.

References

Application Notes and Protocols for Abecomotide in Animal Models

Initial Assessment: As of late 2025, publicly available scientific literature and clinical trial databases lack specific data regarding the dosage, administration, and detailed signaling pathways of Abecomotide in animal models. Information from chemical suppliers identifies this compound as a biologically active peptide and an immunological agent for active immunization.[1][2] However, comprehensive preclinical studies detailing its application in vivo are not accessible through standard scientific search methodologies.

Due to the absence of specific experimental data for this compound, this document will provide a generalized framework and hypothetical protocols based on the typical development and investigation of peptide-based immunological agents in animal models. This information is intended to serve as a foundational guide for researchers initiating studies with novel peptides like this compound, once further information about its biological target and therapeutic area becomes available.

I. Hypothetical Compound Profile: this compound

For the purpose of illustrating protocols and experimental design, we will proceed with the following hypothetical assumptions based on its classification as an "immunological agent for active immunization":

| Property | Hypothetical Profile |

| Drug Name | This compound |

| Drug Class | Immunomodulatory Peptide |

| Therapeutic Area | Autoimmune Disorders / Oncology (as a therapeutic vaccine) |

| Mechanism of Action | Postulated to mimic an epitope to induce a targeted immune response. |

II. Quantitative Data from Analogous Peptide Therapeutics in Animal Models

The following table summarizes typical dosage and administration parameters for immunomodulatory peptides in common animal models, which can serve as a starting point for designing studies with this compound. Note: These are representative values and would require optimization for this compound specifically.

| Animal Model | Route of Administration | Dosage Range (per animal) | Frequency | Vehicle/Formulation |

| Mouse (e.g., C57BL/6, BALB/c) | Subcutaneous (s.c.), Intraperitoneal (i.p.), Intravenous (i.v.) | 10 - 100 µg | Once weekly to daily | Saline, PBS, Adjuvant (e.g., Freund's, Alum) |

| Rat (e.g., Sprague-Dawley, Wistar) | Subcutaneous (s.c.), Intraperitoneal (i.p.), Intravenous (i.v.) | 50 - 500 µg | Once weekly to daily | Saline, PBS, Adjuvant (e.g., Freund's, Alum) |

| Rabbit (e.g., New Zealand White) | Subcutaneous (s.c.), Intramuscular (i.m.) | 100 - 1000 µg | Bi-weekly to weekly | Saline, PBS, Adjuvant (e.g., Freund's, Alum) |

III. Experimental Protocols

A. Protocol 1: Determination of Optimal Dosage and Administration Route

Objective: To determine the effective dose range and optimal administration route of this compound for eliciting a specific immunological response in a mouse model.

Materials:

-

This compound (lyophilized powder)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Adjuvant (e.g., Imject™ Alum)

-

8-10 week old C57BL/6 mice

-

Syringes and needles (appropriate gauge for the route of administration)

-

Blood collection supplies (e.g., micro-hematocrit tubes)

-

ELISA kit for detecting target antibody response

Procedure:

-

Preparation of this compound Formulation:

-

Reconstitute lyophilized this compound in sterile PBS to a stock concentration of 1 mg/mL.

-

For formulations with adjuvant, mix the this compound solution with the adjuvant according to the manufacturer's protocol to create an emulsion.

-

-

Animal Grouping and Dosing:

-

Establish experimental groups (n=5 mice per group) to test different doses and routes (e.g., 10 µg s.c., 50 µg s.c., 100 µg s.c., 50 µg i.p.).

-

Include a control group receiving vehicle (PBS with adjuvant if applicable) only.

-

Administer the assigned dose and route to each mouse.

-

-

Immunization Schedule:

-

Administer a primary immunization on Day 0.

-

Provide booster immunizations on Day 14 and Day 28.

-

-

Sample Collection and Analysis:

-

Collect blood samples via tail vein or retro-orbital sinus at baseline (Day 0) and on Days 14, 28, and 42.

-

Process blood to separate serum.

-

Analyze serum samples using an ELISA to quantify the titer of antibodies specific to the target of this compound.

-

-

Data Interpretation:

-

Compare antibody titers across different dosage groups and administration routes to identify the most effective regimen.

-

B. Protocol 2: Evaluation of In Vivo Efficacy in a Disease Model

Objective: To assess the therapeutic efficacy of this compound in a relevant animal model of disease (e.g., a tumor model for an oncology indication).

Materials:

-

Established optimal dosage and administration protocol for this compound.

-

Animal model of disease (e.g., mice with induced tumors).

-

Calipers for tumor measurement.

-

Flow cytometry reagents for immune cell profiling.

Procedure:

-

Disease Model Induction:

-

Induce the disease in a cohort of animals (e.g., implant tumor cells subcutaneously).

-

Allow the disease to establish as required by the model (e.g., tumors reach a palpable size).

-

-

Treatment Initiation:

-

Randomize animals into treatment and control groups.

-

Begin treatment with this compound using the predetermined optimal dosage and schedule.

-

Administer vehicle to the control group.

-

-

Monitoring of Disease Progression:

-

Monitor key disease parameters regularly (e.g., measure tumor volume with calipers 2-3 times per week).

-

Monitor animal health and body weight.

-

-

Endpoint Analysis:

-

At the study endpoint, euthanize animals and collect relevant tissues (e.g., tumors, spleens, lymph nodes).

-

Analyze tumors for changes in size and histology.

-

Perform flow cytometry on immune cells from spleens and lymph nodes to assess changes in immune cell populations (e.g., T cells, B cells, myeloid cells).

-

IV. Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway for an immunomodulatory peptide like this compound.

Caption: Experimental workflow for evaluating this compound in animal models.

Caption: Postulated signaling pathway for this compound-induced immune response.

References

Application of Abecomotide in High-Throughput Screening: Information Not Available

Following a comprehensive search, there is currently no publicly available scientific literature or data detailing the biological activity, mechanism of action, or application in high-throughput screening (HTS) for a compound designated as "Abecomotide" or the peptide sequence "Lys-thr-val-asn-glu-leu-gln-asn-leu" (KTVNELQNL).

Efforts to identify the biological target, signaling pathways, or any established experimental protocols for this specific molecule have been unsuccessful. Chemical and biological databases, as well as scholarly articles, do not contain information linking the name this compound to the provided peptide sequence or any associated bioactivity that would allow for the development of the requested application notes and protocols.

Therefore, the core requirements of the user's request, including the creation of detailed application notes, experimental protocols, data presentation in tables, and visualization of signaling pathways and workflows using Graphviz, cannot be fulfilled at this time due to the absence of foundational scientific information on this compound.

For researchers, scientists, and drug development professionals interested in the high-throughput screening of novel peptides, the general principles and methodologies outlined below can serve as a guide. However, it must be stressed that these are generic frameworks and would require substantial target-specific adaptation once the biological function of a peptide like this compound is identified.

General Framework for Peptide High-Throughput Screening

Should information on this compound's biological target become available, a high-throughput screening campaign would typically involve the following stages:

-

Target Identification and Assay Development: The first crucial step is to identify the molecular target of the peptide (e.g., a G protein-coupled receptor (GPCR), enzyme, or protein-protein interaction). Based on the target, a robust and scalable HTS assay would be developed. Common assay formats for peptide screening include:

-

Enzyme-Linked Immunosorbent Assays (ELISAs): To quantify peptide binding or inhibition of a target protein.

-

Fluorescence-Based Assays: Including Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and calcium flux assays (for targets like GPCRs).

-

Cell-Based Reporter Gene Assays: To measure the downstream cellular response to peptide activity.

-

Label-Free Detection Technologies: Such as surface plasmon resonance (SPR) to measure binding kinetics.

-

-

Library Screening: A library of compounds (which could include variants of the lead peptide) would be screened against the target using the developed HTS assay.

-

Hit Confirmation and Validation: Initial "hits" from the primary screen are re-tested to confirm their activity and eliminate false positives.

-

Dose-Response and Potency Determination: Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).

-

Secondary and Orthogonal Assays: To further validate the mechanism of action and rule out off-target effects.

Example Workflow for a Hypothetical GPCR-Targeting Peptide

The following diagram illustrates a generalized workflow for an HTS campaign targeting a GPCR, which is a common target for peptide drugs.

Caption: Generalized HTS Workflow for a GPCR-Targeting Peptide.

We recommend that researchers seeking to work with this compound first consult the original source or vendor of the compound to obtain critical information regarding its biological properties. Without this essential data, proceeding with any experimental work, particularly high-throughput screening, would be unfeasible.

Application Notes and Protocols: Abecomotide in a Preclinical Model of Ulcerative Colitis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Abecomotide (also known as PL-8177) is a potent and selective synthetic cyclic heptapeptide agonist for the melanocortin 1 receptor (MC1R)[1][2]. The MC1R is involved in modulating inflammatory responses, and its activation is a promising therapeutic strategy for inflammatory and autoimmune diseases[3][4]. Preclinical studies have demonstrated the efficacy of orally administered this compound in resolving inflammation in animal models of inflammatory bowel disease (IBD), such as dextran sulfate sodium (DSS)-induced colitis in rats[3]. These findings support the investigation of this compound as a potential therapeutic for gastrointestinal inflammatory diseases in humans.

This document provides a detailed protocol for evaluating the efficacy of an oral formulation of this compound in a DSS-induced rat model of ulcerative colitis, based on published preclinical data.

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by activating the MC1R on various cells, including immune and tissue-based cells. This activation leads to a reduction in tissue stress signaling and biases immune cell phenotypes towards a non-inflammatory state, ultimately promoting the resolution of inflammation.

Experimental Protocols

DSS-Induced Colitis Model in Rats

This protocol describes the induction of acute colitis in rats using dextran sulfate sodium (DSS) to evaluate the therapeutic effects of this compound.

Materials:

-

Male Wistar rats

-

Dextran Sulfate Sodium (DSS, 5%) in drinking water

-

This compound (PL-8177), oral formulation

-

Vehicle control (placebo)

-

Positive control: Mesalazine (300 mg/kg, oral)

-

Standard laboratory animal diet and housing

Procedure:

-

Animal Acclimatization: Acclimate male Wistar rats for a minimum of 7 days under standard laboratory conditions.

-

Group Allocation: Randomly divide the animals into the experimental groups (n=6 per group) as outlined in the table below.

-

Induction of Colitis: Induce colitis by administering 5% DSS in the drinking water for 3 consecutive days. The "Sham" group receives regular drinking water.

-

Treatment Administration:

-

On the same day as DSS induction, begin treatment administration.

-

Administer this compound orally twice daily (BID) at doses of 20, 50, or 100 µ g/animal .

-

Administer the vehicle control (placebo) to the control group.

-

Administer the positive control, Mesalazine, orally once daily (QD) at 300 mg/kg.

-

-

Monitoring: Monitor the animals daily for clinical signs of colitis, including body weight, stool consistency, and the presence of fecal occult blood.

-

Termination and Sample Collection: At the end of the study period, euthanize the animals. Collect colon tissue for macroscopic scoring, weight measurement, histopathological analysis, and molecular analyses (e.g., single nuclei RNA sequencing).

Experimental Groups:

| Group | Treatment | DSS Administration |

| Sham | No Treatment | No |

| Vehicle Control | Placebo | Yes |

| This compound (Low Dose) | 20 µ g/animal , BID, oral | Yes |

| This compound (Mid Dose) | 50 µ g/animal , BID, oral | Yes |

| This compound (High Dose) | 100 µ g/animal , BID, oral | Yes |

| Positive Control | Mesalazine (300 mg/kg), QD, oral | Yes |

Assessment of Colitis Severity

a. Macroscopic Colon Damage Score:

-

Excise the colon and place it on a clean, flat surface.

-

Open the colon longitudinally.

-

Score the macroscopic damage based on a standardized scoring system that evaluates inflammation, ulceration, and thickening of the colon wall.

b. Histopathological Analysis:

-

Fix colon tissue samples in 10% neutral buffered formalin.

-

Embed the fixed tissues in paraffin.

-

Section the paraffin-embedded tissues and stain with hematoxylin and eosin (H&E).

-

Examine the stained sections under a microscope to assess inflammatory cell infiltration, mucosal erosion, and other histological changes.

c. Single Nuclei RNA Sequencing (snRNA-seq):

-

Isolate nuclei from fresh colon tissue samples.

-

Perform snRNA-seq to characterize the cellular composition and gene expression profiles of the colon tissue in response to DSS and this compound treatment.

-

Analyze the data to identify changes in immune cell populations and the expression of inflammatory marker genes.

Data Presentation

Table 1: Effect of Oral this compound on Macroscopic Colon Damage in DSS-Induced Colitis in Rats

| Treatment Group | Macroscopic Colon Damage Score (Mean ± SD) |

| Vehicle Control | Data Not Quantitatively Available |

| This compound (50 µg) | Significantly lower vs. Vehicle |

| Reference: |

Table 2: Effect of Oral this compound on Clinical Parameters in DSS-Induced Colitis in Rats

| Parameter | Vehicle Control | This compound (50 µg) |

| Colon Weight | Data Not Available | Improved vs. Vehicle |

| Stool Consistency | Data Not Available | Improved vs. Vehicle |

| Fecal Occult Blood | Data Not Available | Improved vs. Vehicle |

| Reference: |

Experimental Workflow Diagram

References

- 1. A novel oral formulation of the melanocortin-1 receptor agonist PL8177 resolves inflammation in preclinical studies of inflammatory bowel disease and is gut restricted in rats, dogs, and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. palatin.com [palatin.com]

- 3. palatin.com [palatin.com]

- 4. Frontiers | Pro-resolving and anti-arthritic properties of the MC1 selective agonist PL8177 [frontiersin.org]

Application Notes and Protocols: Unveiling the Mechanism of Action of Novel Bioactive Peptides using CRISPR Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel bioactive peptides presents exciting therapeutic opportunities. However, a significant challenge lies in elucidating their mechanism of action, including identifying their molecular targets and downstream signaling pathways. This application note provides a comprehensive guide for utilizing genome-wide CRISPR-Cas9 knockout screening to systematically investigate the functional context of a novel bioactive peptide. As a case study, we will consider a hypothetical peptide with a known sequence, "Abecomotide" (H-Lys-Thr-Val-Asn-Glu-Leu-Gln-Asn-Leu-OH), which has been described as a bioactive peptide with potential immunological activity, but whose precise mechanism is unknown.[1][2][3] This protocol will outline a strategy to identify genes that mediate the cellular response to such a peptide, thereby revealing its therapeutic pathway.

CRISPR-Cas9 knockout screens are a powerful tool for functional genomics, allowing for the systematic depletion of every gene in the genome.[1][4] By treating a population of cells, each with a single gene knockout, with a bioactive compound, one can identify genes whose absence confers either resistance or sensitivity to the treatment. This provides strong genetic evidence for the involvement of these genes in the compound's mechanism of action.

Experimental Workflow Overview

The overall workflow for a CRISPR screen to identify the mechanism of action of a novel peptide is depicted below. This process involves several key stages, from library preparation and cell line engineering to high-throughput sequencing and bioinformatic analysis.

References

Troubleshooting & Optimization

Optimizing Abecomotide Concentration for In Vitro Assays: A Technical Support Guide

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Abecomotide (also known as P140) in various in vitro assays. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Understanding this compound's Mechanism of Action

This compound is a synthetic, 21-amino acid phosphopeptide derived from the U1-70K small nuclear ribonucleoprotein.[1] Its therapeutic potential, particularly for autoimmune diseases like Systemic Lupus Erythematosus (SLE), stems from its role as an immunomodulator.[2] The peptide functions by interfering with a cellular process called chaperone-mediated autophagy (CMA).[1][2]

The core mechanism involves this compound binding to the chaperone protein HSPA8/HSC70.[1] This interaction disrupts the normal CMA pathway, which is responsible for degrading specific cytosolic proteins within lysosomes. By modulating CMA, this compound alters the presentation of antigens by major histocompatibility complex (MHC) class II molecules, which in turn helps to normalize the immune response and reduce the activity of autoreactive immune cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new in vitro assay?

For initial experiments, a broad-range dose-response curve is recommended to identify the optimal concentration window for your specific cell type and assay. A common starting range is from 1 nM to 100 µM. This approach helps determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and reveals any potential cytotoxicity at higher concentrations. Subsequent experiments can then use a narrower range of concentrations to refine these values.

Q2: How should I properly dissolve and store this compound?

Proper handling is critical for reproducibility. This compound should first be dissolved in a suitable sterile solvent, like sterile distilled water or DMSO, to create a concentrated stock solution. To maintain stability and prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.

Q3: My this compound peptide appears to be inactive or shows reduced activity. What should I do?

If this compound is not showing the expected activity, consider the following troubleshooting steps:

-

Verify Peptide Integrity: Confirm the peptide's integrity, purity, and concentration using methods like mass spectrometry or HPLC.

-

Check for Degradation: Peptides can be degraded by proteases present in cell culture, especially when using serum. Consider using a serum-free medium or adding a broad-spectrum protease inhibitor cocktail. You can assess degradation by analyzing culture supernatant over time with HPLC-MS.

-

Optimize Assay Conditions: Ensure that assay parameters such as pH and temperature are optimal for peptide activity.

-

Evaluate Cell System: The chosen cell line or assay system may not be responsive to this compound. If possible, test the peptide in a different, validated system.

Q4: I am observing high variability between my experimental replicates. What could be the cause?

High variability can stem from several factors:

-

Pipetting Inconsistency: Inaccurate pipetting, especially with small volumes, is a common source of error. Ensure pipettes are calibrated and consider using reverse pipetting for viscous solutions.

-

Uneven Cell Seeding: A non-uniform cell density across wells in plate-based assays can lead to variable results. Always mix your cell suspension thoroughly before plating.

-

Improper Mixing: Ensure the this compound solution is mixed completely, yet gently, after being added to the wells.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High Cell Toxicity | 1. This compound concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic.3. Cell line is particularly sensitive. | 1. Perform a dose-response curve to determine the cytotoxic threshold.2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).3. Test a different, more robust cell line if applicable. |